molecular formula C11H12F3NO2 B13486507 Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate

Cat. No.: B13486507
M. Wt: 247.21 g/mol
InChI Key: JYGLQSDPYOSSFT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is an α-amino ester derivative featuring a trifluoromethyl (-CF₃) substituent in the ortho position of the phenyl ring.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6,9H,2,15H2,1H3

InChI Key

JYGLQSDPYOSSFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents is also crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols, aldehydes, or ketones.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs differ in substituent positions, functional groups, or backbone modifications. Key comparisons include:

Table 1: Structural Comparison of Ethyl 2-Amino-2-(2-(Trifluoromethyl)Phenyl)Acetate and Analogs
Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
This compound ortho-CF₃ Amino, ester C₁₁H₁₂F₃NO₂ 247.22 Target
Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate para-CF₃ Amino, ester C₁₁H₁₂F₃NO₂ 247.22
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate para-CF₃, ortho-NH₂ Secondary amino, ester C₁₁H₁₃F₃N₂O₂ 278.23
Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate ortho-CF₃ Ether, ester C₁₁H₁₁F₃O₃ 248.20
Ethyl 2-phenylacetoacetate Phenyl β-Keto ester C₁₂H₁₄O₃ 206.24

Key Observations :

  • Replacing the amino group with an ether (as in ) eliminates hydrogen-bonding capacity, which may reduce solubility in polar solvents.
  • β-Keto esters (e.g., ) exhibit enol tautomerism, unlike α-amino esters, which have distinct reactivity in nucleophilic substitutions .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , using amino-acid esterification or nucleophilic substitution under basic conditions.
  • Oxidative coupling with TBHP (as in ) is effective for introducing trifluoromethyl-aniline motifs.

Physicochemical Properties

Table 3: Property Comparison
Compound LogP* Solubility (Polar Solvents) Stability
This compound ~2.5 Moderate (DMSO, ethanol) Stable under inert conditions
Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate ~2.3 Higher than ortho isomer Similar
Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate ~3.1 Low (prefers ethyl acetate) Hydrolytically sensitive

Notes:

  • *LogP estimated using fragment-based methods.
  • The ortho-CF₃ group increases hydrophobicity compared to para-CF₃ analogs, reducing aqueous solubility .

Biological Activity

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmaceutical development.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amino Group : Contributes to its interaction with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioactivity.
  • Ethyl Ester Functional Group : Influences solubility and permeability.

The molecular formula is C12H12F3NC_{12}H_{12}F_3N, with a molecular weight of approximately 233.23 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

  • Neurotransmitter Receptors : Potential modulation of neurotransmission pathways.
  • Enzymatic Pathways : Interaction with enzymes involved in metabolic processes, which may influence cellular functions.

The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Preliminary studies indicate its effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antioxidant Properties

Research has indicated that compounds with similar structural features exhibit significant antioxidant activity. This compound may scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Potential

The compound's structural similarities to known anti-inflammatory agents suggest it may possess similar pharmacological properties. Studies are ongoing to elucidate its efficacy in reducing inflammation in various models.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antibacterial activity against common pathogens.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
    • : Supports potential use in developing new antimicrobial agents.
  • Antioxidant Activity Assessment :
    • Method : DPPH radical scavenging assay.
    • Findings : The compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.
    • Implications : Suggests potential for use in formulations aimed at combating oxidative stress-related diseases.
  • Anti-inflammatory Research :
    • Study Design : In vivo models of inflammation were utilized.
    • Outcomes : Reduction in pro-inflammatory cytokines was observed, indicating a possible mechanism for anti-inflammatory action.
    • Future Directions : Further studies are warranted to explore the underlying mechanisms and therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Direct Amination :
    Trifluoromethyl aniline Ethyl chloroacetateEthyl 2 amino 2 2 trifluoromethyl phenyl acetate\text{Trifluoromethyl aniline Ethyl chloroacetate}\rightarrow \text{Ethyl 2 amino 2 2 trifluoromethyl phenyl acetate}
  • Alternative Routes :
    • Use of various amine coupling strategies to enhance yield and purity.

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for potential applications in:

  • Pharmaceuticals : Development of new antimicrobial and anti-inflammatory drugs.
  • Agrochemicals : Potential use as a pesticide or herbicide due to its bioactive properties.

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